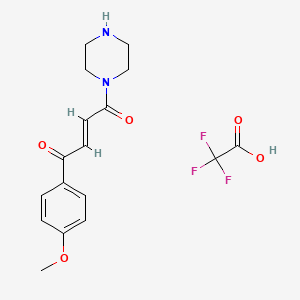
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione; trifluoroacetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.
Formation of the But-2-ene-1,4-dione Structure: This step involves the formation of the but-2-ene-1,4-dione structure through a series of condensation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst or reagent can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and but-2-ene-1,4-dione moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated and nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology and Medicine
Biochemistry: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.
Agriculture: It may have applications in the development of agrochemicals and pesticides.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The piperazin-1-yl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and but-2-ene-1,4-dione moieties can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(4-chlorophenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione enhances its electron-donating properties, potentially increasing its reactivity in certain chemical reactions.
Trifluoroacetic Acid: The use of trifluoroacetic acid in the synthesis and purification processes can improve the compound’s stability and solubility.
特性
分子式 |
C17H19F3N2O5 |
|---|---|
分子量 |
388.34 g/mol |
IUPAC名 |
(E)-1-(4-methoxyphenyl)-4-piperazin-1-ylbut-2-ene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-20-13-4-2-12(3-5-13)14(18)6-7-15(19)17-10-8-16-9-11-17;3-2(4,5)1(6)7/h2-7,16H,8-11H2,1H3;(H,6,7)/b7-6+; |
InChIキー |
FXBSOXIEMBFWQY-UHDJGPCESA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)

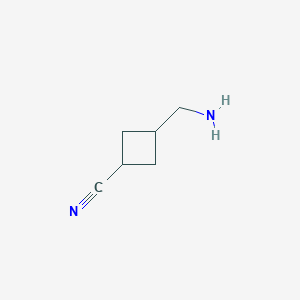
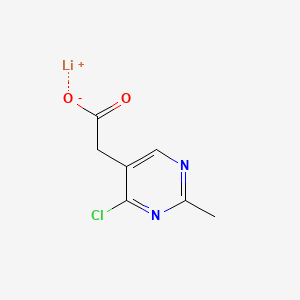
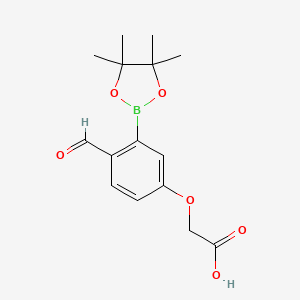
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)

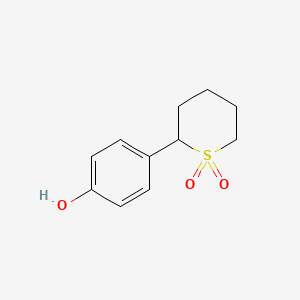
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)

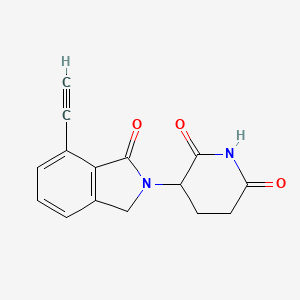
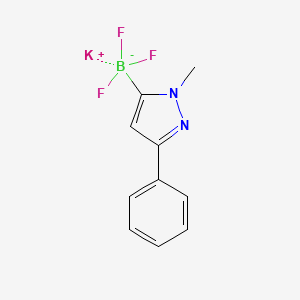
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)

